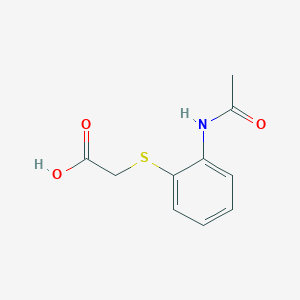

2-(2-acetamidophenyl)sulfanylacetic Acid

Description

Overview and Structural Significance of Organosulfur Compounds in Medicinal and Organic Chemistry

Organosulfur compounds, characterized by the presence of at least one carbon-sulfur bond, are a cornerstone of medicinal and organic chemistry. Their structural diversity is vast, encompassing functional groups such as thiols, sulfides, disulfides, sulfoxides, sulfones, and thioesters. This variety in structure leads to a wide range of chemical reactivity and biological activity.

In nature, organosulfur compounds are ubiquitous and essential for life. The amino acids cysteine and methionine, which are fundamental building blocks of proteins, both contain sulfur. Other natural organosulfur compounds include the vitamin biotin (B1667282) and the potent antimicrobial agent allicin, found in garlic. The unique properties of the sulfur atom, including its size, electronegativity, and ability to exist in multiple oxidation states, allow these compounds to participate in a wide array of biochemical reactions, from forming structural disulfide bridges in proteins to acting as antioxidants.

The significance of organosulfur compounds extends into pharmaceutical science. The life-saving properties of penicillin and sulfa drugs, for example, are owed to the sulfur atoms within their structures. Synthetic organosulfur compounds are also integral to the development of new therapeutic agents and are valued as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures.

Current Research Landscape and Emerging Areas for 2-(2-acetamidophenyl)sulfanylacetic Acid

A review of the current scientific literature indicates that this compound has not been a focus of major research studies. Its primary presence is noted within the catalogs of chemical suppliers, where it is listed as a compound available for purchase by the research community. clearsynth.com

This availability suggests its potential role as a building block in synthetic chemistry or as a candidate molecule in high-throughput screening libraries for drug discovery. However, there are no prominent published studies detailing its synthesis, biological activities, or specific applications. Consequently, the research landscape for this particular molecule is currently undefined, and its potential utility in medicinal or materials science remains an open area for future exploration. Research into structurally similar compounds, such as positional isomers, has been conducted, but specific findings cannot be extrapolated to this compound.

Nomenclature and Classification of the Compound

Precise identification is critical in chemistry. This compound is classified as a carboxylic acid and a sulfide (B99878). It features an acetic acid moiety linked via a sulfur atom (a thioether or sulfanyl (B85325) linkage) to an acetamidophenyl group at the ortho position. This specific arrangement of functional groups is key to its chemical identity. The compound's formal identifiers are crucial for distinguishing it from structural isomers and other related substances. clearsynth.com

Below is a table summarizing the key identification parameters for this compound.

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | {[2-(Acetylamino)phenyl]thio}acetic acid, 2-((2-Acetamidophenyl)thio)acetic acid, {[2-(acetylamino)phenyl]sulfanyl}acetic acid |

| CAS Registry Number | 915920-17-1 |

| Molecular Formula | C10H11NO3S |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamidophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBUZEDLPGRPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406390 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-17-1 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Acetamidophenyl Sulfanylacetic Acid

Established Synthetic Routes to 2-(2-acetamidophenyl)sulfanylacetic Acid

The primary starting materials for the proposed synthetic route are:

2-Aminothiophenol (B119425): This bifunctional compound serves as the foundational scaffold, containing both the amino group and the thiol group in the desired ortho orientation.

Acetic Anhydride (B1165640) or Acetyl Chloride: These are common and effective acetylating agents for the N-acetylation of the primary amine.

Chloroacetic Acid or an Ester thereof (e.g., Ethyl Chloroacetate): These reagents provide the two-carbon acetic acid moiety for the subsequent S-alkylation of the thiol group.

Base: A suitable base is required to facilitate both the acetylation and the alkylation steps. Examples include sodium hydroxide (B78521), potassium carbonate, or a tertiary amine like triethylamine (B128534).

An alternative, though potentially less direct, synthetic approach could begin with 2-chloroaniline (B154045). This route would involve the initial N-acetylation of 2-chloroaniline to form 2-chloroacetanilide, followed by a nucleophilic aromatic substitution reaction with a thioglycolate salt. This pathway is generally more challenging due to the typically lower reactivity of aryl halides in nucleophilic substitutions unless activated by strong electron-withdrawing groups. libretexts.org

Table of Precursor Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

| 2-Aminothiophenol | C₆H₇NS | Primary starting material |

| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent |

| Acetyl Chloride | CH₃COCl | Acetylating agent |

| Chloroacetic Acid | ClCH₂COOH | Alkylating agent |

| Ethyl Chloroacetate | ClCH₂COOC₂H₅ | Alkylating agent |

| Sodium Hydroxide | NaOH | Base |

| Potassium Carbonate | K₂CO₃ | Base |

| Triethylamine | (C₂H₅)₃N | Base |

| 2-Chloroaniline | C₆H₆ClN | Alternative starting material |

| Thioglycolic Acid | HSCH₂COOH | Nucleophile in alternative route |

Step 1: N-Acetylation of 2-Aminothiophenol

The first step is the chemoselective N-acetylation of 2-aminothiophenol to produce 2-mercaptoacetanilide (B1328905). The higher nucleophilicity of the amino group compared to the thiol group allows for this selective reaction.

Reaction Conditions: The reaction is typically carried out by treating 2-aminothiophenol with acetic anhydride or acetyl chloride. tandfonline.commdpi.com A mild base, such as triethylamine or pyridine, can be used to neutralize the acid byproduct (acetic acid or hydrochloric acid). The reaction is often performed in a suitable aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) at room temperature. tandfonline.com The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: S-Alkylation of 2-mercaptoacetanilide

The second step involves the S-alkylation of the intermediate, 2-mercaptoacetanilide, with chloroacetic acid.

Reaction Conditions: This reaction is a nucleophilic substitution where the thiolate anion of 2-mercaptoacetanilide attacks the electrophilic carbon of chloroacetic acid. To facilitate this, a base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate. The reaction is typically conducted in a polar solvent like water, ethanol, or dimethylformamide (DMF). Heating may be required to drive the reaction to completion. Following the reaction, acidification of the mixture will protonate the carboxylate to yield the final product, this compound.

Table of Reaction Conditions

| Reaction Step | Reagents | Solvent | Catalyst/Base | Temperature |

| N-Acetylation | 2-Aminothiophenol, Acetic Anhydride | Acetonitrile or THF | Triethylamine | Room Temperature |

| S-Alkylation | 2-Mercaptoacetanilide, Chloroacetic Acid | Water or Ethanol | Sodium Hydroxide | Room Temperature to Reflux |

Novel Approaches and Green Chemistry Principles in Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not detailed in the literature, several principles of green chemistry can be applied to the proposed synthetic route to enhance its environmental friendliness.

Catalytic Amidation: For the N-acetylation step, traditional methods often use stoichiometric amounts of activating reagents. ucl.ac.uk Greener alternatives include the use of catalytic methods. sigmaaldrich.com For instance, biocatalytic amide bond formation using enzymes like lipase (B570770) in low-water systems is a promising approach. rsc.org Another green strategy involves the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent, which can facilitate direct amidation between a carboxylic acid and an amine. acs.org Continuous-flow systems using acetonitrile as a mild acetylating agent over a solid catalyst like alumina (B75360) also represent a safer and more sustainable method for N-acetylation. nih.gov

Greener Solvents and Catalysts for Alkylation: The S-alkylation step can be made more environmentally benign by the choice of solvent and catalyst. Water is an excellent green solvent for this step. Phase-transfer catalysis (PTC) can be employed to enhance reaction rates in biphasic systems, often allowing for milder reaction conditions and reduced use of organic solvents. mdpi.com The use of solid acid catalysts in alkylation reactions is another area of green chemistry that aims to replace hazardous liquid acids. epa.gov Mechanochemistry, which involves solvent-free reactions activated by mechanical force, has also emerged as a sustainable method for S-arylation and could potentially be adapted for S-alkylation. su.se

Atom Economy: The proposed two-step synthesis is relatively atom-economical. The main byproduct in the acetylation step is acetic acid or a salt thereof, and in the alkylation step, a salt (e.g., sodium chloride). Designing the synthesis to minimize waste is a core principle of green chemistry.

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound involves two key mechanistic transformations: nucleophilic acyl substitution for the N-acetylation and nucleophilic aliphatic substitution for the S-alkylation.

Mechanism of N-Acetylation: The N-acetylation of 2-aminothiophenol with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the acetate (B1210297) ion departs as a leaving group, resulting in the formation of the amide bond and a molecule of acetic acid.

Mechanism of S-Alkylation: The S-alkylation of 2-mercaptoacetanilide with chloroacetic acid is a bimolecular nucleophilic substitution (SN2) reaction. In the presence of a base, the thiol group of 2-mercaptoacetanilide is deprotonated to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon atom of chloroacetic acid, which bears the chlorine atom. The attack occurs from the backside, leading to the displacement of the chloride ion as the leaving group in a single, concerted step. This forms the new carbon-sulfur bond.

Mechanism of Alternative Route (Nucleophilic Aromatic Substitution): In the alternative synthetic route starting from 2-chloroacetanilide, the key step would be a nucleophilic aromatic substitution (SNAr). nih.gov This reaction proceeds via an addition-elimination mechanism. The thioglycolate nucleophile would attack the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. However, this reaction generally requires strong activation by electron-withdrawing groups on the aromatic ring to proceed efficiently. libretexts.org

Chemical Transformations and Reactivity Profiles of 2 2 Acetamidophenyl Sulfanylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution.

Esterification: In the presence of an alcohol and an acid catalyst, 2-(2-acetamidophenyl)sulfanylacetic acid can be converted to its corresponding ester. This reaction is typically reversible and driven to completion by removing water.

Amide Formation: The carboxylic acid can react with primary or secondary amines to form amides. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 2-(2-(2-acetamidophenyl)sulfanyl)ethanol.

Thioesterification: Reaction with a thiol in the presence of a dehydrating agent can lead to the formation of a thioester. This transformation is analogous to esterification.

Decarboxylation: While generally requiring harsh conditions, decarboxylation to produce 2-acetamidophenyl methyl sulfide (B99878) could potentially be achieved through specialized methods, such as oxidative decarboxylation.

Table 1: Predicted Products of Reactions at the Carboxylic Acid Moiety

| Reactant(s) | Product | Reaction Type |

|---|---|---|

| Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2-(2-acetamidophenyl)sulfanylacetate | Esterification |

| Amine (e.g., Ethylamine), Coupling Agent | N-ethyl-2-(2-acetamidophenyl)sulfanylacetamide | Amide Formation |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-(2-acetamidophenyl)sulfanyl)ethanol | Reduction |

Transformations at the Sulfanyl (B85325) Linkage

The divalent sulfur atom in the sulfanyl linkage is susceptible to oxidation, leading to compounds with higher oxidation states.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), are expected to oxidize the sulfide to a sulfoxide, forming 2-(2-acetamidophenyl)sulfinylacetic acid.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of a milder oxidant will further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone, 2-(2-acetamidophenyl)sulfonylacetic acid.

Table 2: Predicted Products of Oxidation at the Sulfanyl Linkage

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| Hydrogen Peroxide (mild conditions) | 2-(2-acetamidophenyl)sulfinylacetic acid | +4 (in sulfoxide) |

Reactions of the Acetamido Phenyl Ring

The acetamido group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Due to the substitution at the ortho position, incoming electrophiles are likely to be directed to the para position (position 5) and the other ortho position (position 3) relative to the acetamido group. Steric hindrance from the adjacent sulfanylacetic acid group may influence the regioselectivity.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a suitable solvent can introduce a halogen atom onto the aromatic ring, likely at the para position to the acetamido group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield a nitro-substituted derivative, again with a preference for the para position.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur. For instance, dehydration could potentially lead to the formation of a phenothiazine (B1677639) derivative, although this would likely require harsh conditions and may involve hydrolysis of the acetamido group. A more plausible cyclization might involve the formation of a benzothiazole (B30560) derivative through a reaction between the sulfur atom and the acetamido group or its hydrolyzed form. The synthesis of phenothiazine derivatives has been reported from related starting materials. nih.gov Similarly, benzothiazoles can be synthesized through the condensation of 2-aminothiophenols with carboxylic acids. mdpi.commdpi.comnih.govresearchgate.net

Table 3: Predicted Products of Reactions on the Acetamido Phenyl Ring

| Reagent(s) | Predicted Major Product(s) | Reaction Type |

|---|---|---|

| Bromine (Br₂) | 2-(2-acetamido-5-bromophenyl)sulfanylacetic acid | Electrophilic Aromatic Halogenation |

| Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-(2-acetamido-5-nitrophenyl)sulfanylacetic acid | Electrophilic Aromatic Nitration |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | 2-(2-acetamido-5-sulfophenyl)sulfanylacetic acid | Electrophilic Aromatic Sulfonation |

Stereochemical Aspects of Reactions

Prochirality of the Methylene (B1212753) Group: The methylene group (CH₂) in the acetic acid moiety is prochiral. This means that the two hydrogen atoms are not equivalent in a chiral environment. Reactions that differentiate between these two protons could lead to the formation of chiral products.

Chirality at the Sulfur Atom: Oxidation of the sulfanyl linkage to a sulfoxide introduces a stereocenter at the sulfur atom, as sulfoxides with two different substituents are chiral. This would result in the formation of a racemic mixture of enantiomers unless a chiral oxidizing agent or catalyst is used. Further oxidation to the achiral sulfone would destroy this stereocenter. The study of chiral sulfur compounds is an active area of research due to their presence in some pharmaceuticals.

Derivatives and Structural Analogs of 2 2 Acetamidophenyl Sulfanylacetic Acid: Design and Synthesis

Systematic Structural Modifications of the Carboxylic Acid Group

The carboxylic acid group is a primary site for modification to influence properties such as solubility, membrane permeability, and metabolic stability. Common strategies include esterification, amidation, and bioisosteric replacement.

Ester and Amide Derivatives: The carboxylic acid can be converted into a variety of esters and amides to modulate lipophilicity and interaction with biological targets. Standard esterification can be achieved by reacting the parent acid with various alcohols under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. mdpi.com Similarly, amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents or via an acyl chloride intermediate. mdpi.com These modifications can transform the compound into a prodrug, which may be hydrolyzed in vivo to release the active carboxylic acid.

Bioisosteric Replacement: In medicinal chemistry, replacing a carboxylic acid with a bioisostere—a group with similar physical or chemical properties that elicits a similar biological response—is a common strategy to overcome issues like poor bioavailability and rapid metabolism.

Tetrazoles: The 5-substituted-1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. srisyn.com It shares a similar pKa and spatial arrangement of heteroatoms, allowing it to mimic the interactions of the carboxylate group with biological receptors. lookchem.com The synthesis of a tetrazole analog of 2-(2-acetamidophenyl)sulfanylacetic acid would typically involve converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide, such as sodium azide. lookchem.com Tetrazoles are generally more metabolically stable than carboxylic acids and exhibit increased lipophilicity, which can enhance membrane penetration. srisyn.comlookchem.com

Acylsulfonamides: Acylsulfonamides are another class of acidic bioisosteres used to replace carboxylic acids. scispace.com These motifs can maintain or improve binding affinity to target proteins while offering different physicochemical and pharmacokinetic profiles. The synthesis involves coupling a sulfonamide with the carboxylic acid group of the parent molecule.

Below is a table summarizing key modifications of the carboxylic acid group.

| Modification | Resulting Functional Group | Rationale | General Synthetic Approach |

| Esterification | Ester (-COOR) | Increase lipophilicity, create prodrugs. | Reaction with alcohol in the presence of an acid catalyst or via an acyl chloride. |

| Amidation | Amide (-CONR₂) | Modulate hydrogen bonding, create prodrugs. | Coupling with an amine using a coupling agent (e.g., DCC, EDCI). |

| Bioisosteric Replacement | 5-Substituted-1H-tetrazole | Improve metabolic stability, increase lipophilicity, mimic carboxylate interactions. | Conversion of carboxylic acid to nitrile, followed by cycloaddition with an azide. |

| Bioisosteric Replacement | Acylsulfonamide | Maintain acidity, alter pharmacokinetic profile. | Coupling of the carboxylic acid with a sulfonamide. |

Alterations to the Sulfanyl (B85325) Substituent

The sulfanyl linker (-S-) is another key site for modification. Its oxidation state and the length of the attached acetic acid chain can be altered to influence the molecule's geometry, polarity, and ability to act as a hydrogen bond acceptor.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfide (B99878) can be oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-). These transformations increase the polarity of the molecule and introduce hydrogen bond accepting capabilities, which can lead to altered biological activity and solubility.

Sulfoxide Synthesis: The synthesis of the corresponding sulfoxide, 2-(2-acetamidophenyl)sulfinylacetic acid, can be achieved through controlled oxidation of the parent sulfide. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (MCPBA). tandfonline.comorgsyn.org Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is necessary to prevent over-oxidation to the sulfone. mdpi.com

Sulfone Synthesis: Further oxidation of the sulfide or the sulfoxide yields the sulfone derivative, 2-(2-acetamidophenyl)sulfonylacetic acid. srisyn.comlookchem.com Stronger oxidizing conditions, such as using an excess of the oxidizing agent (e.g., MCPBA) or more potent reagents like potassium permanganate, are typically employed to ensure complete conversion to the sulfone state. lookchem.comrsc.org Phenylsulfonyl acetic acid derivatives have been identified as having potential therapeutic applications, making this a valuable modification to explore. nih.gov

Kinetic studies on the oxidation of related (phenylthio)acetic acids have shown that the reaction rate is influenced by substituents on the phenyl ring; electron-releasing groups tend to accelerate the oxidation, while electron-withdrawing groups retard it. scispace.comresearchgate.net

The table below outlines the derivatives resulting from sulfanyl group oxidation.

| Derivative Name | Chemical Formula of Functional Group | Oxidation State of Sulfur | General Synthetic Method |

| 2-(2-acetamidophenyl)sulfinylacetic acid | -SO- | +4 | Controlled oxidation of the sulfide with H₂O₂ or one equivalent of MCPBA. |

| 2-(2-acetamidophenyl)sulfonylacetic acid | -SO₂- | +6 | Oxidation of the sulfide or sulfoxide with excess MCPBA or KMnO₄. |

Modifications and Substitutions on the Acetamido Phenyl Ring

Introducing substituents onto the acetamido phenyl ring is a fundamental strategy for exploring the chemical space around the core scaffold. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a biological target.

Substituents such as halogens (e.g., -Cl, -F), alkyl groups (e.g., -CH₃), and alkoxy groups (e.g., -OCH₃) can be introduced at various positions on the phenyl ring. The synthesis of these analogs typically starts from an appropriately substituted aniline (B41778) precursor. For example, to synthesize a chloro-substituted derivative, one would begin with a chloro-substituted 2-aminothiophenol (B119425), which is then acetylated and subsequently reacted to build the sulfanylacetic acid side chain.

For instance, the synthesis of a derivative like 2-(2-acetamido-5-chlorophenyl)sulfanylacetic acid would begin with 2-amino-5-chlorothiophenol. This starting material would first undergo acetylation of the amino group, followed by S-alkylation with a haloacetic acid ester and subsequent hydrolysis to yield the final product. A similar approach would be used for methyl- or other alkyl-substituted analogs, starting from the corresponding substituted anilines. nih.gov

The table below lists potential ring-substituted analogs and the required starting materials.

| Derivative Name | Substituent on Phenyl Ring | Position of Substitution | Required Precursor |

| 2-(2-acetamido-5-chlorophenyl)sulfanylacetic acid | Chloro (-Cl) | 5 | 2-Amino-5-chlorothiophenol |

| 2-(2-acetamido-4-chlorophenyl)sulfanylacetic acid | Chloro (-Cl) | 4 | 2-Amino-4-chlorothiophenol |

| 2-(2-acetamido-5-methylphenyl)sulfanylacetic acid | Methyl (-CH₃) | 5 | 2-Amino-5-methylthiophenol |

| 2-(2-acetamido-4-methoxyphenyl)sulfanylacetic acid | Methoxy (-OCH₃) | 4 | 2-Amino-4-methoxythiophenol |

Synthesis Strategies for Diversified Libraries of Analogs

To efficiently explore the structure-activity relationships of this compound, the generation of a diversified library of analogs is essential. Both solid-phase and solution-phase parallel synthesis techniques can be employed for this purpose.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers advantages in purification and automation. peptide.com A potential solid-phase strategy for synthesizing a library of analogs could involve immobilizing a precursor molecule onto a resin support. For example, a substituted 2-nitrothiophenol (B1584256) could be attached to a solid support. The synthesis would then proceed through a sequence of reactions on the resin, such as reduction of the nitro group, acetylation, and finally, cleavage from the resin to release the desired library of compounds. The use of different building blocks at each step (e.g., various acylating agents or substituted thiophenols) would generate a diverse set of final products. mcgill.ca

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis is another effective method for generating compound libraries, often using techniques that simplify purification, such as liquid-liquid extraction or precipitation. nih.gov For this scaffold, a library could be constructed by reacting a common intermediate, such as 2-aminothiophenol, with a diverse set of acylating agents in parallel to create various N-acylated derivatives. Subsequently, these intermediates could be reacted with a range of alpha-haloacetates to introduce diversity in the sulfanylacetic acid portion. This approach allows for the rapid production of a large number of analogs for biological screening.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a library of analogs, researchers can identify key pharmacophoric elements and guide the design of more potent and selective compounds.

Based on studies of structurally related compounds, such as 2-anilinophenylacetic acids and other arylalkanoic acids, several SAR trends can be hypothesized for derivatives of this compound: nih.govnih.gov

The Acidic Group: The carboxylic acid or a suitable bioisostere (like a tetrazole) is often essential for activity, typically by forming a key ionic or hydrogen bond interaction with the target protein. Conversion to esters or amides may abolish in vitro activity, but these derivatives can act as prodrugs in vivo. nih.gov

The Sulfanyl Linker: The geometry and electronic nature of the linker between the phenyl ring and the acetic acid moiety are important. Oxidation of the sulfide to a sulfoxide or sulfone introduces a polar, hydrogen-bond accepting group, which can significantly alter binding affinity and selectivity.

Substitutions on the Acetamido Phenyl Ring: The nature, size, and position of substituents on the phenyl ring can have a profound impact on activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic environment of the molecule and its lipophilicity. nih.gov Studies on similar scaffolds have shown that the position of substitution is critical, with para- and meta-substitutions often having different effects on potency compared to ortho-substitutions. mdpi.com For example, in some series, a para-substituted electron-withdrawing and lipophilic substituent leads to the highest potency. mdpi.com

By systematically applying the synthetic strategies outlined above and evaluating the biological activity of the resulting analogs, a detailed SAR profile for this class of compounds can be established, paving the way for the rational design of optimized derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of "2-(2-acetamidophenyl)sulfanylacetic acid," distinct signals are expected for the protons of the acetamido group, the aromatic ring, the methylene (B1212753) group of the acetic acid moiety, and the carboxylic acid proton.

The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the acetamido and sulfanylacetic acid substituents. The proton of the N-H group in the acetamido moiety would likely appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of 7.5-9.0 ppm.

The methylene protons (-CH₂-) of the sulfanylacetic acid group are expected to resonate as a singlet, typically in the region of 3.5-4.0 ppm. The methyl protons (-CH₃) of the acetamido group would also appear as a singlet, but at a higher field, generally around 2.0-2.2 ppm. The acidic proton of the carboxylic acid group (-COOH) is anticipated to be a broad singlet at a downfield region, often above 10 ppm, and its visibility can be affected by the solvent used.

Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | -COOH | > 10.0 | Broad Singlet |

| Amide | -NH | 7.5 - 9.0 | Broad Singlet |

| Aromatic Ring | Ar-H | 7.0 - 8.0 | Multiplet |

| Methylene | -S-CH₂- | 3.5 - 4.0 | Singlet |

| Acetyl | -CO-CH₃ | 2.0 - 2.2 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of "this compound" would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 170-180 ppm range, while the carbonyl carbon of the acetamido group would be in a similar region, around 168-172 ppm.

The aromatic carbons would resonate in the 110-140 ppm range, with the carbons directly attached to the nitrogen and sulfur atoms showing distinct shifts due to the electronic effects of these heteroatoms. The methylene carbon (-S-CH₂-) is expected around 35-45 ppm, and the methyl carbon (-CH₃) of the acetyl group would be the most upfield, typically between 20-25 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons that are two or three bonds apart. These techniques would definitively link the proton signals to their corresponding carbon atoms, confirming the connectivity within the molecule.

Expected ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 170 - 180 |

| Amide | -C=O | 168 - 172 |

| Aromatic Ring | Ar-C | 110 - 140 |

| Methylene | -S-CH₂- | 35 - 45 |

| Acetyl | -CH₃ | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

In the IR spectrum of "this compound," a broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid group. The N-H stretching of the amide group would likely appear as a sharp to medium band around 3300-3500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide group (Amide I band) would result in strong absorption bands in the 1650-1750 cm⁻¹ region. The N-H bending of the amide (Amide II band) is expected around 1550-1650 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The C-S bond, often weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. Aromatic C-C stretching vibrations would also be clearly visible.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1550 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methylene | C-H Stretch | 2850 - 2960 |

| Sulfur | C-S Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₁₀H₁₁NO₃S), the exact mass would be a key piece of data for confirmation. The calculated monoisotopic mass is approximately 225.0459 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), the cleavage of the C-S bond, and fragmentation of the acetamido group. Analysis of the resulting fragment ions helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this method elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. The carboxylic acid and the amide groups are capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal lattice of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl groups in "this compound" suggests that it will absorb UV radiation. The spectrum would likely exhibit absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl groups. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations of 2 2 Acetamidophenyl Sulfanylacetic Acid and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For derivatives of 2-(2-acetamidophenyl)sulfanylacetic acid, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT methods like B3LYP with a suitable basis set are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimized geometry is crucial for understanding the molecule's shape and how it interacts with its environment.

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tandfonline.com For instance, in one carboxamide derivative, the HOMO and LUMO were found to be delocalized over the rings, indicating potential for charge transfer within the system. tandfonline.comtandfonline.com

| Parameter | Description | Typical Values for Analogs (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.91 tandfonline.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.73 tandfonline.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.18 tandfonline.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -6.82 tandfonline.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.08 tandfonline.com |

| Electrophilicity Index (ω) | μ2 / 2η | 21.53 tandfonline.com |

This interactive table provides typical calculated electronic properties for a carboxamide derivative, illustrating the insights gained from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure corresponds to a true energy minimum but also allow for the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending). For compounds like acetyl-salicylic acid and paracetamol, DFT calculations have been used to compare O-H stretching frequencies, providing insights into their reactivity. researchgate.net The theoretical spectra for this compound would be expected to show characteristic peaks for C=O, N-H, O-H, and C-S bond vibrations, which can be correlated with experimental FT-IR data for structural validation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For analogs of this compound, docking studies have been performed to investigate their interactions with various protein targets, such as influenza neuraminidase and succinate (B1194679) dehydrogenase. nih.govpsgcas.ac.in

The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. For example, docking of 2-acetamidophenyl acetate (B1210297) against influenza neuraminidase revealed its binding affinity through intermolecular interactions. psgcas.ac.in Similarly, studies on carboxamide derivatives targeting fungal succinate dehydrogenase have shown how these molecules can bind strongly within the active site. nih.gov The binding energy for docked carboxamide derivatives with antitumor protein complexes has been reported in the range of -9.0 to -7.2 kcal/mol. tandfonline.comtandfonline.com These simulations can identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing a rationale for the ligand's biological activity. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into conformational flexibility and the stability of the ligand-protein complex. For carboxamide derivatives, MD simulations have been used to study the stability of the ligand within the protein's binding pocket. tandfonline.comtandfonline.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to monitor the compactness of the system. tandfonline.com For example, MD simulations of a carboxamide derivative complexed with bovine serum albumin showed stable RMSD values, indicating the formation of a stable complex. tandfonline.com These simulations can also confirm the persistence of hydrogen bonds observed in docking studies, further validating the binding mode. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. researchgate.net

For analogs of this compound, 2D and 3D-QSAR models have been developed. semanticscholar.org These models use molecular descriptors—numerical values that encode structural and physicochemical properties of the molecules—to build a predictive equation. nih.gov For instance, a QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors resulted in statistically significant models (CoMFA q² = 0.783, CoMSIA q² = 0.728) that could reliably predict the activity of new compounds. rsc.org The contour maps generated from 3D-QSAR studies can guide the structural modification of lead compounds to enhance their activity. rsc.org

| QSAR Model Type | Description | Key Statistical Parameters |

| 2D-QSAR | Uses 2D descriptors like topological indices and physicochemical properties. | r², q², r²_pred |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D descriptors derived from the molecule's steric and electrostatic fields. | q², r², r²_pred rsc.org |

This interactive table summarizes the types of QSAR models used for predictive studies of related compounds.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline. The search did not yield specific research data regarding the biological activity and mechanistic insights for this particular compound or its direct derivatives in relation to the specified enzyme targets, cancer cell lines, or bacterial strains.

For instance, research on a positional isomer, 2-(4-acetamidophenyl)sulfanylacetic acid, suggests potential for pharmacological effects based on its structure, but confirms that specific biological activities would require detailed experimental data which are not currently available ontosight.ai. Similarly, a study on a structurally related compound, 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide, noted inhibitory effects against Staphylococcus aureus, but this single finding for a different molecule is insufficient to build the comprehensive article requested researchgate.net.

To generate a thorough, informative, and scientifically accurate article as instructed, specific research findings on enzyme inhibition kinetics, cellular antiproliferative activity, antibacterial spectrum, and mechanisms of action for "this compound" are required. Without such data, creating the content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated at this time.

Biological Activity and Mechanistic Insights from in Vitro and Cellular Studies

Mechanisms of Action at the Cellular Level

Molecular Target Engagement and Signaling Pathway Perturbations

There is currently no specific information available from in vitro or cellular studies detailing the molecular targets of 2-(2-acetamidophenyl)sulfanylacetic acid. Consequently, the signaling pathways that may be perturbed by this compound remain uncharacterized. General principles of cellular signaling involve pathways such as those regulated by mitogen-activated protein kinases (MAPK), NF-κB, and Nrf2, which are common targets for bioactive molecules. However, direct evidence linking this compound to these or any other specific pathways has not been established.

Induction of Apoptosis and Cell Death Pathways

Scientific literature does not currently contain specific studies investigating the ability of this compound to induce apoptosis or activate other cell death pathways. Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. Without experimental data, it is unknown whether this compound can modulate these or any other components of the apoptotic machinery.

Modulation of Intracellular Reactive Oxygen Species (ROS) Generation

There is no available research data on the effects of this compound on the generation of intracellular reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂•−), are chemically reactive molecules that can act as both signaling molecules and mediators of cellular damage. An excessive amount of ROS can lead to oxidative stress, a condition that promotes apoptosis and other forms of cell death. Conversely, some compounds can possess antioxidant properties, scavenging ROS or boosting cellular antioxidant defenses. Whether this compound acts as a pro-oxidant or antioxidant has not been determined through in vitro or cellular studies.

Emerging Applications and Potential Roles

2-(2-acetamidophenyl)sulfanylacetic Acid as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. unc.edunih.gov The structure of this compound contains the necessary components that could allow it to function as a chemical probe. The thioacetic acid group offers a reactive handle for conjugation to reporter molecules (like fluorophores) or for forming covalent bonds with specific amino acid residues, such as cysteine, on a target protein. rsc.org The acetamidophenyl scaffold can be systematically modified to optimize binding affinity and selectivity for a target of interest. Although its application as a chemical probe has not been extensively documented, its structural motifs are analogous to those found in other chemical biology tools.

The development of a high-quality chemical probe is a rigorous process guided by a set of established principles to ensure its reliability and utility in complex biological environments. unc.eduresearchgate.net These principles are critical for confidently linking the probe's effect to the modulation of its intended target. rsc.org

Key design principles include:

Potency and Target Engagement: A probe must interact with its intended target at low concentrations. For cellular applications, this typically means activity in the low micromolar to nanomolar range. rsc.org

Selectivity: The probe should have a well-defined interaction profile, binding strongly to its intended target with minimal interaction with other proteins, especially those that are closely related (e.g., within the same protein family). researchgate.netrsc.org

Mechanism of Action (MoA): There must be sufficient data to understand how the probe interacts with its target (e.g., as an inhibitor, activator, or covalent binder) to allow for proper interpretation of experimental results. unc.edursc.org

Cellular Activity: The probe must be able to cross the cell membrane to reach its intracellular target and demonstrate a target-dependent effect in a cellular context. researchgate.net

Characterized and Stable: The identity and purity of the active species must be confirmed, and the compound should be stable under experimental conditions. unc.edursc.org

Availability of a Control: An ideal probe has a structurally similar but biologically inactive analogue, which can be used as a negative control to confirm that the observed biological effects are due to interaction with the intended target. rsc.org

| Principle | Description | Importance |

|---|---|---|

| Potency | High affinity for the intended biological target (typically <100 nM). rsc.org | Ensures that the biological effect is achieved at low concentrations, minimizing off-target effects. |

| Selectivity | Minimal interaction with other targets, especially related ones. researchgate.net | Allows researchers to confidently attribute the observed phenotype to the modulation of a specific target. |

| Mechanism of Action | A well-understood and documented mode of interaction with the target. unc.edu | Crucial for interpreting experimental data correctly and understanding the biological consequences. |

| Cell Permeability | The ability to cross cellular membranes to engage with intracellular targets. researchgate.net | Essential for use in live-cell imaging, cellular assays, and in vivo studies. |

| Control Compound | Availability of a structurally related, inactive molecule. rsc.org | Helps to validate that the observed biological effect is a direct result of target engagement. |

While specific studies employing this compound to interrogate biological systems are not prevalent in the literature, its structure suggests potential applications. The thioacetic acid moiety can be deprotected to a thiol, which is a versatile functional group for bioconjugation or for acting as a nucleophile to target specific enzymes. researchgate.net

For instance, compounds with similar structures are used to develop inhibitors for enzymes where a cysteine residue is present in the active site. The thiol group can form a disulfide bond or a covalent adduct, leading to irreversible inhibition. This makes the compound a potential tool for studying enzyme function and validating drug targets. Furthermore, the acetamidophenyl group could be involved in hydrogen bonding or other non-covalent interactions within a protein's binding pocket, contributing to the affinity and selectivity of the probe.

Potential in Materials Science Applications

Organosulfur compounds are valuable in materials science for their unique chemical properties. wikipedia.org The sulfur atom in this compound can strongly interact with metal surfaces, particularly gold, making it a candidate for the formation of self-assembled monolayers (SAMs). britannica.com Such SAMs can be used to modify the properties of surfaces for applications in nanoscale electronics, biosensors, and biocompatible coatings. britannica.com

The carboxylic acid group provides another point of attachment, allowing the molecule to act as a linker in the formation of metal-organic frameworks (MOFs) or coordination polymers. The bifunctional nature of the molecule—having both a sulfur atom and a carboxylic acid—opens up possibilities for creating novel materials with tailored electronic, optical, or catalytic properties. Additionally, organosulfur compounds are used in the synthesis of specialized polymers. nih.gov Techniques like inverse vulcanization, which copolymerizes elemental sulfur with organic cross-linkers, create polymers with high sulfur content that are useful for applications such as infrared optics, recyclable materials, and energy storage in lithium-sulfur batteries. researchgate.net

Role as a Pharmaceutical Intermediate or Precursor

In pharmaceutical chemistry, complex drug molecules are often built from simpler, well-defined chemical building blocks known as intermediates or precursors. wikipedia.org this compound possesses structural features that make it a plausible intermediate in the synthesis of more complex, biologically active compounds.

The acetamidophenyl moiety is found in many pharmaceutical agents. For example, the structurally related N-Acetylanthranilic acid is a known precursor for the synthesis of methaqualone. wikipedia.orgunodc.org The thioacetic acid group is a versatile handle for introducing a sulfur-containing linkage, a common feature in many drugs. wikipedia.org This functional group can be readily converted into a thiol or used to form thioesters, which are important intermediates in the synthesis of various natural products and biodegradable polymers. taylorandfrancis.comrsc.org

The combination of the aromatic amine-derived portion and the sulfur-containing side chain makes this compound a candidate for synthesizing heterocyclic compounds, which form the core of a vast number of pharmaceuticals. asmarya.edu.lymdpi.comlongdom.orgresearchgate.net For instance, it could be used in cyclization reactions to form thiazine (B8601807) or other sulfur-containing heterocyclic rings that are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.airjptonline.org

Conclusions and Future Research Directions

Summary of Key Findings and Contributions to the Field

The study of 2-(2-acetamidophenyl)sulfanylacetic acid and its structural analogs has contributed to the broader field of medicinal chemistry by highlighting the potential of arylthioacetic acid scaffolds as platforms for biologically active molecules. Although detailed experimental data for the title compound specifically are not extensively published, research on closely related isomers and analogs provides significant insights. The key contribution from this chemical class is the demonstration of potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, which are often attributed to the combination of the acetamidophenyl and thioacetic acid moieties. ontosight.ai

The presence of these functional groups allows for potential interactions with various biological targets, such as enzymes and proteins. ontosight.ai Investigations into analogous compounds, such as 2-(thiophen-2-yl)acetic acid derivatives, have identified lead compounds for inhibiting specific enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy. nih.gov Similarly, studies on other aryloxyacetic and arylthioacetic acids have revealed their capacity to act as modulators for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov The primary contribution of this research area is, therefore, the establishment of the arylthioacetic acid core as a versatile template for designing targeted therapeutic agents.

Unexplored Research Avenues and Mechanistic Questions

Despite the foundational knowledge provided by analogs, significant research avenues for this compound itself remain largely unexplored. A primary gap is the lack of specific biological activity data for this particular ortho-substituted isomer. The majority of available information pertains to the para-substituted analog, 2-(4-acetamidophenyl)sulfanylacetic acid, leaving the influence of the substituent's position on bioactivity as a critical unanswered question. ontosight.ai

Future research should prioritize a systematic investigation into the specific molecular targets of this compound. Mechanistic studies are needed to determine if it interacts with enzymes like mPGES-1 or receptors such as PPARs, as has been shown for similar structures. nih.govnih.gov A key mechanistic question is how the ortho-acetamido group influences the compound's conformation and binding affinity compared to its para- and meta-isomers. Furthermore, its potential as a prodrug, where the molecule might be hydrolyzed in vivo to release active metabolites, represents another significant and unexplored research direction. nih.gov

| Research Avenue | Key Mechanistic Question | Potential Impact |

| Comparative Bioactivity Screening | How does the ortho-acetamido substitution affect anti-inflammatory, antimicrobial, or anticancer activity compared to para/meta isomers? | Identification of isomer-specific therapeutic potential. |

| Enzyme Inhibition Assays | Does the compound inhibit key inflammatory enzymes like mPGES-1 or cyclooxygenases? | Elucidation of its anti-inflammatory mechanism of action. |

| Receptor Binding Studies | Can the compound bind to and modulate nuclear receptors such as PPARs? nih.gov | Discovery of new agents for metabolic disorders. |

| Prodrug Potential | Can the compound be metabolized into known active molecules, such as paracetamol and a thio-containing moiety? nih.gov | Development of novel drug delivery systems with prolonged activity. |

| Computational Modeling | What are the predicted binding modes and affinities for various protein targets? | Rational guidance for future analog design and target selection. |

Challenges and Opportunities in the Synthesis and Application of this compound and its Analogs

The primary challenges in the field are associated with both the synthesis of structurally complex analogs and the comprehensive evaluation of their biological activities. The construction of substituted arylthioacetic acids can be non-trivial, particularly when creating specific isomers or sterically hindered derivatives, which may require multi-step approaches. nih.govresearchgate.net Overcoming these synthetic hurdles is crucial for generating a diverse library of analogs needed for robust structure-activity relationship (SAR) studies. A significant challenge remains the translation of in vitro findings into tangible therapeutic applications, which requires extensive preclinical evaluation.

However, these challenges present numerous opportunities. The development of novel, more efficient synthetic methodologies represents a major opportunity for organic chemists. researchgate.net Emerging strategies in catalysis could provide new avenues to access these complex scaffolds more readily. nih.gov The primary opportunity lies in the therapeutic potential of this compound class. Given that related structures show promise as anti-inflammatory agents and enzyme inhibitors, there is a clear opportunity to develop this compound and its analogs into new drug candidates. nih.govnih.gov The versatility of the arylthioacetic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to create selective and potent therapeutic agents.

| Area | Challenges | Opportunities |

| Synthesis | Achieving high yields for specific isomers. nih.gov Creating sterically hindered analogs. nih.gov | Development of novel catalytic methods. researchgate.net Efficient construction of diverse compound libraries for SAR. |

| Biological Evaluation | Lack of specific bioactivity data for the title compound. Identifying the precise mechanism of action. | Systematic screening against various disease targets (e.g., inflammation, cancer). ontosight.ainih.gov Exploring potential as a multi-target agent. nih.gov |

| Therapeutic Application | Translating in vitro results to in vivo efficacy. Potential for off-target effects. | Design of selective enzyme inhibitors or receptor modulators. Development of prodrugs with improved therapeutic profiles. nih.gov |

Q & A

Q. Table 1. Key Characterization Parameters

| Technique | Critical Parameters | Reference Standards |

|---|---|---|

| H NMR | δ 7.2–7.8 ppm (aromatic protons) | Tetramethylsilane (TMS) |

| HPLC | Retention time: 8.2 ± 0.3 min | Certified analytical standard |

| FT-IR | ν(C=O): 1680 cm | KBr pellet method |

Q. Table 2. Computational Tools for Reaction Design

| Tool | Application | Output Metrics |

|---|---|---|

| Gaussian | Transition state optimization | Activation energy (kcal/mol) |

| AutoDock Vina | Protein-ligand docking | Binding affinity (ΔG, kcal/mol) |

| COSMO-RS | Solvent compatibility prediction | Solubility parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.